![molecular formula C19H20O2 B14680157 2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol] CAS No. 37808-68-7](/img/structure/B14680157.png)
2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is a chemical compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group further substituted with a prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] typically involves the reaction of 3-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic groups. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
作用機序
The mechanism of action of 2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can participate in hydrogen bonding and other interactions, influencing the activity of target molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, such as modulating oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in polymers.
4,4’-Sulfonylbis(2-allylphenol): Another bisphenol derivative with different substituents.
Uniqueness
2,2’-Methylenebis[3-(prop-2-en-1-yl)phenol] is unique due to the presence of prop-2-en-1-yl groups, which confer distinct reactivity and potential applications compared to other bisphenol derivatives. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
特性
CAS番号 |
37808-68-7 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
2-[(2-hydroxy-6-prop-2-enylphenyl)methyl]-3-prop-2-enylphenol |
InChI |
InChI=1S/C19H20O2/c1-3-7-14-9-5-11-18(20)16(14)13-17-15(8-4-2)10-6-12-19(17)21/h3-6,9-12,20-21H,1-2,7-8,13H2 |
InChIキー |
ABLKLIFVATWCNG-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C(=CC=C1)O)CC2=C(C=CC=C2O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


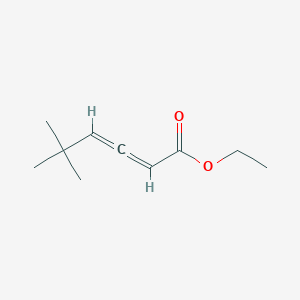
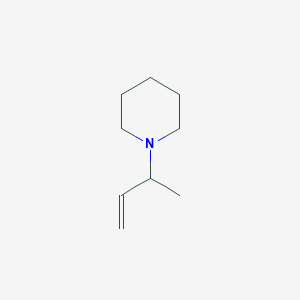
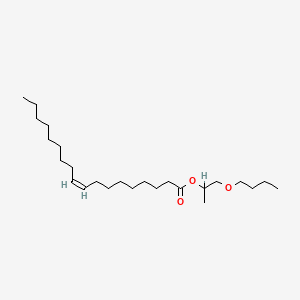
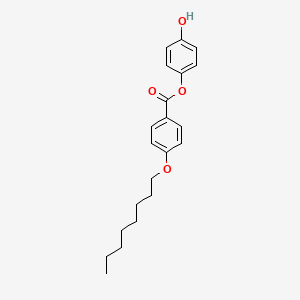
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
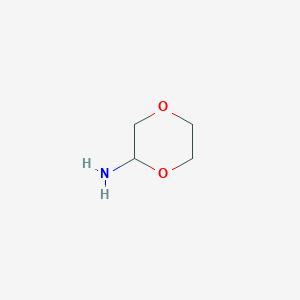
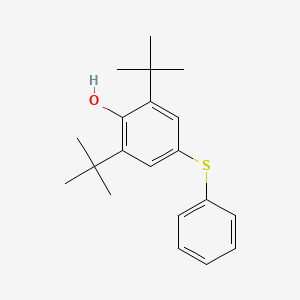
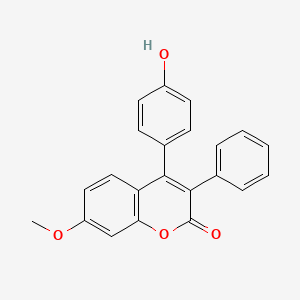
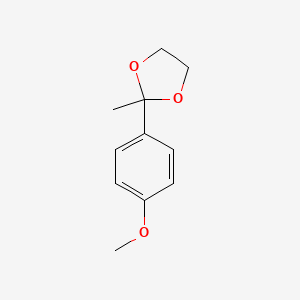
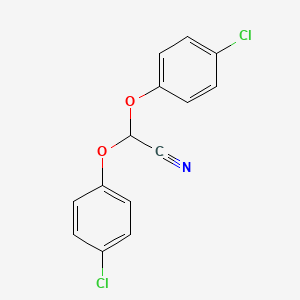
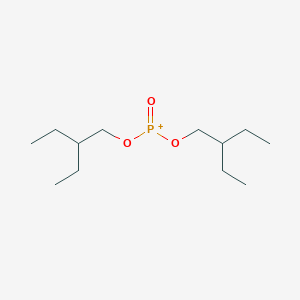
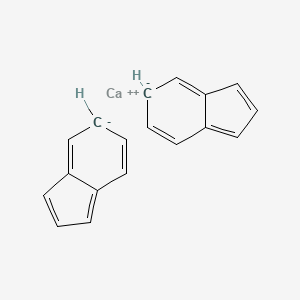
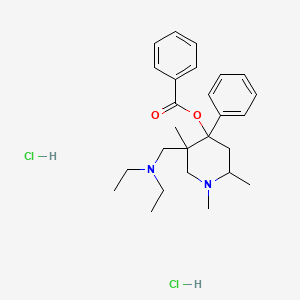
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
